molecular formula C23H34N2 B14433426 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole CAS No. 78430-94-1

1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole

Cat. No.: B14433426
CAS No.: 78430-94-1
M. Wt: 338.5 g/mol
InChI Key: ZNBGLRLMJCONPA-UHFFFAOYSA-N
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Description

1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a phenyl group with an ethenyl substituent, a long undecyl chain, and an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and undecyl substituents. Key steps include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole involves its interaction with molecular targets and pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its long undecyl chain, which enhances its hydrophobicity and may improve its interaction with lipid membranes and hydrophobic pockets in proteins .

Properties

78430-94-1

Molecular Formula

C23H34N2

Molecular Weight

338.5 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-2-undecylimidazole

InChI

InChI=1S/C23H34N2/c1-3-5-6-7-8-9-10-11-12-13-23-24-18-19-25(23)20-22-16-14-21(4-2)15-17-22/h4,14-19H,2-3,5-13,20H2,1H3

InChI Key

ZNBGLRLMJCONPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC=CN1CC2=CC=C(C=C2)C=C

Origin of Product

United States

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